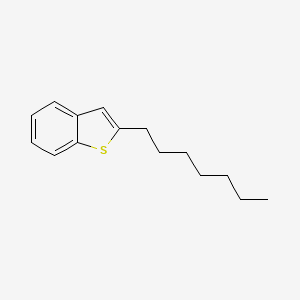

2-Heptyl-1-benzothiophene

Overview

Description

2-Heptyl-1-benzothiophene is an organic compound that belongs to the family of heterocyclic aromatic compounds containing benzene and sulfur atoms. This compound has garnered significant attention due to its unique physical, chemical, and biological properties.

Mechanism of Action

Target of Action

2-Heptyl-1-benzothiophene, also known as 2H-BT, is an organic compound that belongs to a family of heterocyclic aromatic compounds containing benzene and sulfur atoms. It has been used in the preparation of diarylethenes and their disulfonyl derivatives . The primary targets of this compound are these diarylethenes, which are highly fluorescent only in the closed form .

Mode of Action

The interaction of this compound with its targets involves the introduction of acetyl groups at the 6,6′ positions and heptyl groups at the 2,2′ positions in disulfonyl diarylethene . This modification leads to an increase in the fluorescence quantum yield and fluorescence lifetime .

Biochemical Pathways

The biochemical pathways affected by this compound involve photochromic and photophysical properties . The oxidation of sulfide to sulfone in the diarylethene varies the fatigue resistance and photophysical properties . These properties can be optimized by controlling substituents and/or the oxidation state of the diarylethenes .

Result of Action

The action of this compound results in an increase in the fluorescence quantum yield and fluorescence lifetime of its targets . This change in properties is due to the introduction of acetyl and heptyl groups at specific positions in the target molecules .

Action Environment

The action of this compound is influenced by environmental factors such as light. For example, the recording to and erasing of information from the materials by an alternating illumination with UV and visible light, and the accompanying strong fluorescence intensity changes provided a highly efficient information readout system, which may be applicable to erasable optical data-storage elements .

Biochemical Analysis

Biochemical Properties

2-Heptyl-1-benzothiophene has been used in the examination of a substituent and an oxidation effect on photochromic and photophysical properties . Steady state fluorescence studies indicated that the disulfonyl diarylethenes were highly fluorescent only in the closed form

Cellular Effects

The cellular effects of this compound are not fully understood yet. It is known that closely related compounds have been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene (non-fullerene acceptor) .

Molecular Mechanism

The molecular mechanism of this compound is not fully known. It is known that a wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Temporal Effects in Laboratory Settings

Metabolic Pathways

The metabolic pathways of this compound are not fully known. It is known that drug metabolic reactions are divided into two classes i.e. phase I and phase II metabolic reactions .

Subcellular Localization

The subcellular localization of this compound is not fully known. It is known that even closely related analogs had dramatically different distributions, with some residing predominantly in the mitochondria and others in the ER .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 2-Heptyl-1-benzothiophene involves the aryne reaction with alkynyl sulfides. This one-step intermolecular reaction uses easily available o-silylaryl triflates and alkynyl sulfides to produce a wide range of 3-substituted benzothiophenes . Another method involves the electrochemical synthesis of benzothiophene motifs by reacting sulfonhydrazides with internal alkynes under electrochemical conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions: 2-Heptyl-1-benzothiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzothiophene-1,1-dioxide derivatives.

Substitution: It can participate in substitution reactions, such as coupling reactions and electrophilic cyclization reactions.

Common Reagents and Conditions:

Oxidation: Graphite felt electrodes, Et4NPF6 as the electrolyte, and HFIP/CH3NO2 as the co-solvent under constant current electrolysis.

Substitution: Aryne intermediates, alkynyl sulfides, and o-silylaryl triflates.

Major Products Formed:

Oxidation: Benzothiophene-1,1-dioxide derivatives.

Substitution: Various 3-substituted benzothiophene derivatives.

Scientific Research Applications

2-Heptyl-1-benzothiophene has diverse applications in scientific research, including:

Chemistry: It is used as a building block for synthesizing multisubstituted benzothiophenes, which have applications in materials chemistry.

Biology and Medicine: Benzothiophene derivatives have shown potential as anticancer agents, antimicrobial agents, and antioxidants

Industry: The compound’s unique properties make it suitable for use in the development of pharmaceuticals and materials with specific optical and electronic properties.

Comparison with Similar Compounds

Sertaconazole: An antifungal agent used in pharmaceutical applications.

Raloxifene: A selective estrogen receptor modulator used in the treatment of breast cancer.

DNTT: A material used in organic electronics.

Uniqueness: 2-Heptyl-1-benzothiophene stands out due to its unique heptyl substitution, which imparts distinct physical and chemical properties compared to other benzothiophene derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name |

2-heptyl-1-benzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20S/c1-2-3-4-5-6-10-14-12-13-9-7-8-11-15(13)16-14/h7-9,11-12H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQYADHXMPKIGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)